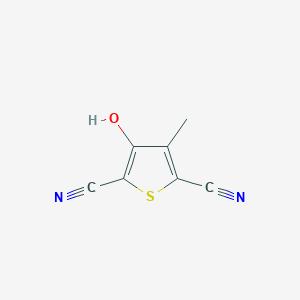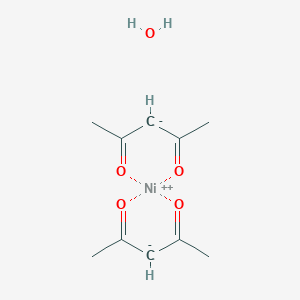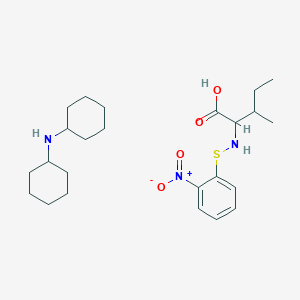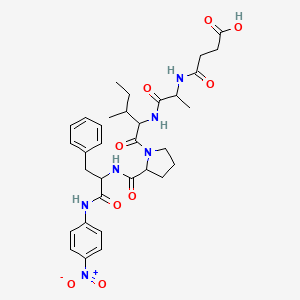
3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H4N2OS. It is a derivative of thiophene, characterized by the presence of hydroxyl, methyl, and dicarbonitrile functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile typically involves the formation of a thiophene ring followed by the introduction of hydroxyl, methyl, and dicarbonitrile groups. One common method involves the reaction of a thiophene derivative with appropriate reagents under controlled conditions. For example, the synthesis can start with 4-methylthiophene, which undergoes hydroxylation and subsequent cyanation to yield the desired compound .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Formation of 3-oxo-4-methylthiophene-2,5-dicarbonitrile.
Reduction: Formation of 3-hydroxy-4-methylthiophene-2,5-diamine.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting metabolic pathways or cellular processes. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Another heterocyclic compound with similar functional groups but a different ring structure.
Acenaphthopyrazine derivatives: Compounds with similar nitrile groups and potential biological activities.
Uniqueness
3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile is unique due to its specific combination of functional groups and the thiophene ring structure. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Propriétés
Numéro CAS |
70542-00-6 |
|---|---|
Formule moléculaire |
C7H4N2OS |
Poids moléculaire |
164.19 g/mol |
Nom IUPAC |
3-hydroxy-4-methylthiophene-2,5-dicarbonitrile |
InChI |
InChI=1S/C7H4N2OS/c1-4-5(2-8)11-6(3-9)7(4)10/h10H,1H3 |
Clé InChI |
IZTDWEYYRFWIHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1O)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B12326000.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12326011.png)




![1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12326039.png)

![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)
![DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12326048.png)


